molecular formula C8H5BrFN B1291824 6-Bromo-5-fluoro-1H-indole CAS No. 259860-08-7

6-Bromo-5-fluoro-1H-indole

Cat. No.: B1291824
CAS No.: 259860-08-7
M. Wt: 214.03 g/mol
InChI Key: OIUXEDBYFWPCLF-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C8H5BrFN. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The compound is characterized by the presence of bromine and fluorine atoms attached to the indole ring, which significantly influences its chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

6-Bromo-5-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in the disruption of downstream signaling events, ultimately affecting cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which can influence the overall outcome of the experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound may affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound can interact with intracellular proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and fluorine sources under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using Selectfluor or similar reagents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole. The process includes halogenation steps, purification, and crystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-fluoro-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromo-4-fluoro-1H-indole
  • 5,6-Dibromo-1H-indole
  • 6-Bromo-5-methyl-1H-indole
  • 1H-Indole-3-acetic acid, 6-bromo-alpha-oxo-

Comparison: 6-Bromo-5-fluoro-1H-indole is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

6-bromo-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUXEDBYFWPCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624045
Record name 6-Bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-08-7
Record name 6-Bromo-5-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-5-fluoroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 L dry round bottom flask was charged with 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (24.5 g, 0.1 mol, 97%), DMF-DIPA (39 g, 0.22 mol), Et3N (16 mL, 0.11 mol) and dry DMF (100 mL). The mixture was stirred at 130° C. for 2 h. After removal of the volatiles the residue was dissolved in a mixture of toluene (650 mL) and acetic acid (390 mL) followed by addition of iron powder (55 g) and silica gel (50 g). The dark red mixture was heated to 100° C. with vigorous stirring. The dark color disappeared after refluxing for 20 min indicating completion of reaction. The mixture was then cooled to 25° C., diluted with EtOAc and filtered. The cake was washed thoroughly with EtOAc. The combined filtrates were washed with sat. aq. Na2S2O5, sat. aq. NaHCO3, and brine, dried over Na2SO4 and concentrated. The residue was purified on a silica gel column eluting with 5/1 hexanes/CH2Cl2 to provide 6-bromo-5-fluoro-1H-indole as a white crystalline solid (16.2 g, 76%).
Quantity
24.5 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF-DIPA
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.